molecular formula C11H11BrO4 B2701748 Methyl 3-bromo-2-ethoxy-5-formylbenzoate CAS No. 2248383-45-9

Methyl 3-bromo-2-ethoxy-5-formylbenzoate

Cat. No.: B2701748
CAS No.: 2248383-45-9
M. Wt: 287.109
InChI Key: QNHSZLVNPKMBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-2-ethoxy-5-formylbenzoate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of benzoic acid, featuring a bromine atom, an ethoxy group, and a formyl group attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-ethoxy-5-formylbenzoate typically involves the bromination of a suitable benzoate precursor followed by formylation and ethoxylation reactions. One common method involves the bromination of methyl 2-ethoxybenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then subjected to formylation using a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-ethoxy-5-formylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-2-ethoxy-5-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-ethoxy-5-formylbenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and formyl group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 3-bromo-2-ethoxy-5-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-3-16-10-8(11(14)15-2)4-7(6-13)5-9(10)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHSZLVNPKMBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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